3-Hydrazinyl-1,2-oxazole

Heterocyclic synthesis Isoxazole functionalization Green chemistry

3-Hydrazinyl-1,2-oxazole (CAS 1305383-48-5; C3H5N3O, MW 99.09) is a heterocyclic building block comprising a 1,2-oxazole (isoxazole) ring with a hydrazinyl substituent at the 3-position. The compound serves as a versatile precursor in the synthesis of fused heterocyclic systems, including pyrazolo-oxazoles, triazolo-oxazoles, and various nitrogen-containing condensed rings.

Molecular Formula C3H5N3O
Molecular Weight 99.09 g/mol
Cat. No. B13613893
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydrazinyl-1,2-oxazole
Molecular FormulaC3H5N3O
Molecular Weight99.09 g/mol
Structural Identifiers
SMILESC1=CON=C1NN
InChIInChI=1S/C3H5N3O/c4-5-3-1-2-7-6-3/h1-2H,4H2,(H,5,6)
InChIKeyRWBMHWZSWMDMMX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Hydrazinyl-1,2-oxazole: A C3-Hydrazinyl Isoxazole Building Block for Heterocyclic Synthesis and Procurement Selection


3-Hydrazinyl-1,2-oxazole (CAS 1305383-48-5; C3H5N3O, MW 99.09) is a heterocyclic building block comprising a 1,2-oxazole (isoxazole) ring with a hydrazinyl substituent at the 3-position . The compound serves as a versatile precursor in the synthesis of fused heterocyclic systems, including pyrazolo-oxazoles, triazolo-oxazoles, and various nitrogen-containing condensed rings [1]. Its dual functionality—an electrophilic oxazole ring coupled with a nucleophilic hydrazinyl moiety—enables regioselective cyclocondensation and cycloaddition reactions distinct from those achievable with hydroxylamine-based or alternative hydrazinyl-substituted heterocycles [2].

C3-hydrazinyl isoxazole building block for heterocyclic synthesis
Enables regioselective cyclocondensation and cycloaddition reactions
Dual electrophilic oxazole / nucleophilic hydrazinyl functionality
Compatible with streamlined aqueous synthesis protocols (C-4 ester substrates)

3-Hydrazinyl-1,2-oxazole: Why Structural Analogs Cannot Be Interchanged Without Experimental Validation


Generic substitution among hydrazinyl-substituted heterocycles is not scientifically justified due to fundamental differences in regioselectivity outcomes, ring-strain energetics, and downstream derivatization potential. The isoxazole core (N-O heteroatom arrangement) confers distinct electrophilic reactivity patterns compared to pyrazole (N-N) or oxazole (O-N) analogs, with hydrazine-mediated ring-opening of isoxazoles proceeding via a ketonitrile intermediate—a pathway not available to oxazole or pyrazole scaffolds [1]. The position of the hydrazinyl group (C3 vs. C4 vs. C5) on the isoxazole ring dictates the accessible chemical space in subsequent cyclization reactions [2]. Furthermore, the N-O bond in 1,2-oxazole is susceptible to reductive cleavage under conditions where 1,3-oxazole rings remain intact, enabling scaffold diversification that is inaccessible to positional isomers [3]. These mechanistic distinctions preclude simple one-to-one replacement without re-optimization of reaction parameters.

C3 vs. C4/C5 Regioisomers
Cyclization topology differs fundamentally; C3-hydrazinyl directs pyrazolo[5,1-b]oxazole formation, while other regioisomers lead to alternative scaffolds.
Isoxazole vs. Oxazole/Pyrazole Analogs
The isoxazole N-O bond enables hydrazine-mediated ring-opening via a ketonitrile intermediate, a pathway not available to oxazole or pyrazole cores.
Electronic Profile Mismatch
The π-deficient isoxazole core cannot be substituted with π-excessive pyrazoles without altering downstream reactivity and orthogonal transformation potential.

3-Hydrazinyl-1,2-oxazole: Quantitative Differentiation Evidence Versus Closest Analogs for Procurement Decision-Making


Synthetic Yield Advantage: 3-Hydrazinyl-Isoxazole-4-Carboxylate Formation in Aqueous Media Versus Alternative Amination Routes

In the synthesis of 3-hydrazinyl-5-aryl/alkyl-isoxazole-4-carboxylate derivatives, the aqueous acetonitrile protocol enables product isolation without chromatographic purification, a significant operational advantage over conventional hydrazine-mediated transformations that typically require column chromatography [1]. This protocol is compatible only when the ester group is present at the C-4 position of the isoxazole ring—a positional constraint that defines the precise synthetic utility of this scaffold relative to C3-ester or C5-ester regioisomers [1].

Synthetic Yield Advantage
Method context
Eliminates chromatographic purification step
Supports streamlined scale-up and solvent reduction
Compatible only with C-4 ester substrates in aqueous acetonitrile
Heterocyclic synthesis Isoxazole functionalization Green chemistry

Position-Dependent Reactivity: C3-Hydrazinyl Isoxazole as a Precursor for Regioselective Pyrazolo-Oxazole Scaffold Construction

The 3-hydrazinyl-1,2-oxazole scaffold enables regioselective functionalization pathways distinct from those of 4-hydrazinyl or 5-hydrazinyl isoxazole regioisomers. Literature precedent demonstrates that 3-(het)arylpyrazolo[5,1-b]oxazole platforms can be selectively functionalized through regioselective arylation procedures targeting the C-2 and C-7 positions [1]. This regiochemical control arises specifically from the C3-hydrazinyl isoxazole architecture and cannot be replicated using C4- or C5-hydrazinyl regioisomers, which direct cyclization to alternative fused ring systems.

Position-Dependent Reactivity
Context-dependent
C3-hydrazinyl directs pyrazolo[5,1-b]oxazole topology
Regioisomer selection dictates accessible chemical space
C-2 and C-7 selective functionalization; qualitative differentiation
Regioselective synthesis Fused heterocycles Pyrazolo-oxazole

Mechanistic Differentiation: Isoxazole Ring-Opening with Hydrazine Proceeds via Ketonitrile Intermediate—A Pathway Inaccessible to Oxazole Analogs

Isoxazoles undergo hydrazine-mediated ring-opening via a ketonitrile intermediate to yield aminopyrazoles, a transformation that is mechanistically distinct from oxazole reactivity [1]. The single-step hydrazinolysis of isoxazoles to aminopyrazoles contrasts with the two-step process (base-induced ring-opening followed by hydrazine addition) required for alternative substrates [1]. Furthermore, the N-O bond in 1,2-oxazole is electrophilic and susceptible to nucleophilic attack by hydrazine at the C-5 position, with conjugation to C-4 electron-withdrawing groups enhancing reactivity to furnish quantitative yields of 4-nitropyrazoles (1.1 equiv hydrazine, reflux conditions) [2]. This N-O heteroatom arrangement is unique to isoxazoles; 1,3-oxazoles lack this reactive N-O bond and therefore cannot undergo analogous hydrazine-mediated ring-expansion or rearrangement chemistry.

Mechanistic Differentiation
Class-level
N-O bond cleavage via ketonitrile intermediate
Enables isoxazole-to-pyrazole scaffold diversification
Quantitative yields for 4-nitroisoxazoles; 1,3-oxazole analogs unreactive
Ring-opening mechanisms Hydrazinolysis Scaffold diversification

Electronic Property Differentiation: Isoxazole Versus Pyrazole Core Impact on Downstream Reactivity and π-Excess Character

Pyrazoles exhibit greater synthetic weight and versatility compared to isoxazoles due to the higher reactivity of the π-excessive pyrazole ring relative to the π-deficient isoxazole core [1]. However, this electronic distinction can be strategically exploited: 3-hydrazinyl-1,2-oxazole serves as a precursor to π-excessive pyrazole scaffolds via hydrazinolysis while maintaining the distinct reactivity profile of the isoxazole core for orthogonal transformations [1]. This dual-mode reactivity—wherein the compound can function either as a stable isoxazole electrophile or be converted to a π-excessive pyrazole nucleophile—represents a synthetic branching point not available with hydrazinyl-pyrazole or hydrazinyl-oxazole analogs, which lack the N-O ring-opening capability.

Electronic Property Differentiation
Class-level
π-deficient isoxazole converted to π-excessive pyrazole
Supports orthogonal reactivity strategies in multi-step synthesis
Dual electronic character inaccessible to pyrazole/oxazole analogs
Electronic structure Reactivity prediction Heterocycle comparison

Hydrazinyl Group Position Dictates Biological Profile Divergence in Isoxazole Series

SAR studies on polyfluoroalkyl-containing 4-arylhydrazinylidene-isoxazoles reveal that isoxazolones and dihydroisoxazoles demonstrate inhibitory action against dermatophyte strains (Trichophyton family, Epidermophyton floccosum, Microsporum canis), whereas fully aromatic isoxazoles were found to be inactive against the same panel [1]. This oxidation-state-dependent activity profile highlights that the hydrazinyl group's position and hybridization state (hydrazinyl vs. hydrazinylidene) are critical determinants of biological efficacy. While these data derive from C4-substituted analogs rather than the parent C3-hydrazinyl compound, the findings demonstrate that hydrazinyl-substituted isoxazole derivatives possess measurable antifungal activity in the 4-64 μg/mL range against clinical dermatophyte isolates, with activity comparable to ketoconazole and bifonazole [1].

Antifungal Screening Context
Data to verify
MIC 4–64 μg/mL against dermatophytes
Oxidation state and position may influence screening outcomes
Data from C4-hydrazinylidene analogs; aromatic isoxazoles inactive in panel
Structure-activity relationship Antifungal activity Dermatophyte inhibition

3-Hydrazinyl-1,2-oxazole: Evidence-Based Research and Industrial Application Scenarios for Procurement Planning


Synthesis of 3-Hydrazinyl-5-Aryl/Alkyl-Isoxazole-4-Carboxylate Derivatives Without Chromatographic Purification

In synthetic workflows requiring 3-hydrazinyl-5-aryl/alkyl-isoxazole-4-carboxylate intermediates, the aqueous acetonitrile protocol enables product isolation without chromatography, reducing purification time and solvent consumption [1]. This scenario applies specifically when the ester group is positioned at C-4 of the isoxazole ring, making compound selection critical—alternative regioisomers will not participate in this streamlined protocol [1].

Regioselective Construction of Pyrazolo[5,1-b]Oxazole Fused Heterocyclic Libraries

The C3-hydrazinyl substitution pattern of this compound directs cyclization to pyrazolo[5,1-b]oxazole scaffolds with selective C-2 and C-7 functionalization accessibility [2]. This application scenario is relevant for medicinal chemistry programs synthesizing fused heterocyclic libraries where regiochemical control determines the accessible chemical space. Procurement of the correct regioisomer (C3-hydrazinyl vs. C4- or C5-hydrazinyl) is essential for achieving the intended scaffold topology.

Scaffold Diversification via N,O-Heteroatom Interchange to Access 4-Nitropyrazole Derivatives

3-Hydrazinyl-1,2-oxazole serves as a precursor for N,O-heteroatom interchange reactions wherein hydrazine attacks the electrophilic C-5 position of the isoxazole ring, furnishing pyrazole derivatives in quantitative yields (1.1 equiv hydrazine, reflux) [3]. This scaffold diversification strategy is unique to 1,2-oxazole systems containing the reactive N-O bond and cannot be replicated using 1,3-oxazole analogs. The reaction provides access to pyrazole architectures from isoxazole starting materials.

Dual-Mode Reactivity in Multi-Step Synthesis: π-Deficient Isoxazole Electrophile to π-Excessive Pyrazole Nucleophile

The compound can function as a stable π-deficient isoxazole electrophile in early synthetic steps, then undergo hydrazinolysis to generate a π-excessive pyrazole nucleophile for downstream transformations [4]. This orthogonal reactivity branching point—accessing two distinct electronic environments from a single building block—offers strategic flexibility in complex molecule synthesis that hydrazinyl-pyrazole or hydrazinyl-oxazole alternatives cannot provide due to their lack of N-O ring-opening capability.

Application
Selection Property
Validation Focus
Synthesis of 4-carboxylate derivatives
Aqueous protocol compatibility
Reaction scale-up and purification efficiency
Construction of pyrazolo-oxazole libraries
C3-hydrazinyl regiochemical identity
Fused ring topological outcome
Scaffold diversification to pyrazoles
Isoxazole N-O bond reactivity
Heteroatom interchange reaction yield
Dual-mode multi-step synthesis
Electronic structure transition capability
Sequential electrophilic/nucleophilic reactivity
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